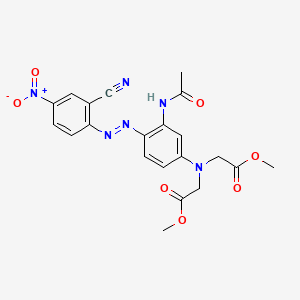![molecular formula C13H16O4 B584051 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 246219-23-8](/img/structure/B584051.png)
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzenepropanoic acid with (2R)-glycidyl methacrylate under specific conditions to form the desired ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions due to its reactive epoxide group.
Medicine: Research involving this compound includes drug development and the study of metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function and activity. The compound targets specific molecular pathways, making it useful in studying biochemical processes.
Comparison with Similar Compounds
Similar compounds to 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester include:
4-Hydroxybenzenepropanoic Acid: Lacks the epoxide group, making it less reactive in certain biochemical applications.
Glycidyl Methacrylate: Contains the epoxide group but lacks the benzenepropanoic acid moiety, limiting its use in specific synthetic routes.
Epoxy Resins: These are more complex and used in industrial applications but share the reactive epoxide group.
This compound stands out due to its unique combination of functional groups, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=CC=C(C=C1)OC[C@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


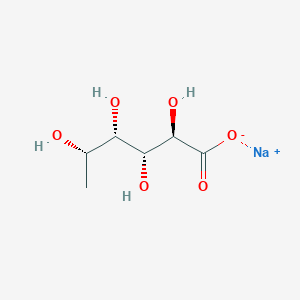

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)

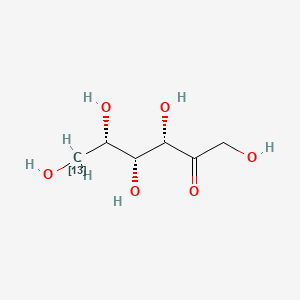
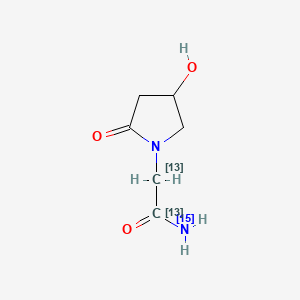

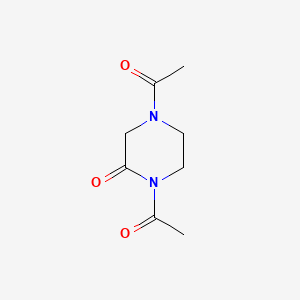
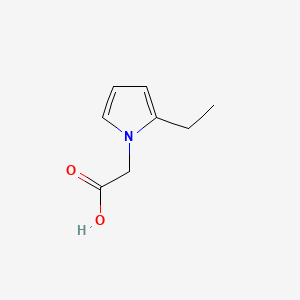
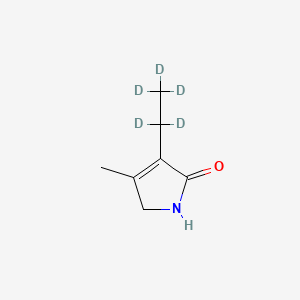
![D-[1-13C]Tagatose](/img/structure/B583990.png)
